molecular formula C11H15N3S B3050206 4-phenylpiperazine-1-carbothioamide CAS No. 242801-86-1

4-phenylpiperazine-1-carbothioamide

Cat. No.: B3050206
CAS No.: 242801-86-1
M. Wt: 221.32 g/mol
InChI Key: HCZWDNGTDWJGKJ-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Core in Chemical Biology and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in a vast number of biologically active compounds and approved drugs stems from its versatile structural and physicochemical properties. wikipedia.orgresearchgate.net The versatile basic structure of piperazine allows for the development of novel bioactive molecules for a wide range of diseases. nih.govbohrium.com

One of the key attributes of the piperazine core is its impact on a molecule's pharmacokinetic profile. nih.gov The two nitrogen atoms can be functionalized, allowing for the modulation of properties such as solubility and bioavailability. nih.govnih.gov These nitrogens, with their respective pKa values, can serve as hydrogen bond acceptors and donors, facilitating critical interactions with biological targets like enzymes and receptors. nih.govnih.gov This often leads to improved target affinity and specificity. nih.gov

Furthermore, the piperazine moiety is a structural component in drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. researchgate.netresearchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, such as anticancer, antimicrobial, antidepressant, anti-inflammatory, and antiviral effects. researchgate.netresearchgate.net The structural rigidity and conformational flexibility of the piperazine ring allow it to act as a versatile linker or scaffold to correctly orient other pharmacophoric groups. nih.govnih.gov

Relevance of Carbothioamide Functionality in Molecular Design and Bioactivity

The carbothioamide group, also known as a thiourea (B124793) moiety, is a critical functional group in drug design, recognized for its broad spectrum of biological activities. mdpi.commdpi.com Structurally similar to a urea (B33335) group but with the oxygen atom replaced by sulfur, the carbothioamide functionality imparts distinct chemical properties that are often crucial for biological efficacy. semanticscholar.org The presence of the sulfur atom and N-H groups allows carbothioamides to act as effective hydrogen bond donors and acceptors, enabling strong interactions with biological receptors.

Researchers have extensively incorporated the carbothioamide moiety into various molecular frameworks to develop agents with diverse therapeutic applications. mdpi.com Compounds containing this functional group have shown significant potential as anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant agents. mdpi.comsemanticscholar.orgacs.org The thiourea scaffold is not only a pharmacophore itself but also serves as a versatile synthetic intermediate for constructing various heterocyclic systems. researchgate.net Its ability to engage in multiple non-covalent interactions makes it a valuable component in the rational design of new therapeutic candidates. nih.govnih.gov

Overview of Research Trajectories for 4-Phenylpiperazine-1-carbothioamide and its Derivatives

The combination of the phenylpiperazine and carbothioamide moieties has prompted research into the synthesis and biological evaluation of its derivatives, primarily in the field of oncology. The core structure is seen as a promising scaffold for developing novel therapeutic agents.

One significant research trajectory has focused on synthesizing hybrids of this scaffold with other biologically active nuclei. For instance, a series of indolin-2-one derivatives featuring a 4-phenylpiperazine-1-carbothiohydrazide moiety (a closely related structure) were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Several of these compounds demonstrated potent activity, with IC₅₀ values in the low micromolar range, comparable to the established anticancer drug Sunitinib.

CompoundCancer Cell LineIC₅₀ (μM)
5fHCT-116 (Colon)3.49
6dA549 (Lung)3.59
6lHCT-116 (Colon)4.57
6lA549 (Lung)5.58

Other research avenues for phenylpiperazine derivatives, while not always containing the carbothioamide group, highlight the versatility of the core scaffold. Studies have explored their potential as acaricides and for treating various infections, demonstrating the broad applicability of the phenylpiperazine template in agrochemical and pharmaceutical research. nih.gov Additionally, pyrazoline derivatives containing a carbothioamide tail have been investigated as potential antidepressant medications. nih.gov These diverse research efforts underscore the significant interest in the this compound scaffold and its component parts as a foundation for the design and discovery of new bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c12-11(15)14-8-6-13(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZWDNGTDWJGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366008
Record name 4-PHENYL-1-PIPERAZINECARBOTHIOAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242801-86-1
Record name 4-PHENYL-1-PIPERAZINECARBOTHIOAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Phenylpiperazine 1 Carbothioamide and Analogues

Direct Synthetic Routes to 4-Phenylpiperazine-1-carbothioamide

The direct synthesis of this compound is primarily achieved through two reliable and efficient methods: the reaction of phenyl isothiocyanate with piperazine (B1678402) derivatives and coupling reactions assisted by thiocarbonyldiimidazole.

Reaction of Phenyl Isothiocyanate with Piperazine Derivatives

A prevalent and straightforward method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with N-substituted piperazines. This reaction is a classic example of nucleophilic addition to an isothiocyanate.

In a typical procedure, 1-phenylpiperazine (B188723) is treated with phenyl isothiocyanate in a suitable solvent, such as ethanol (B145695) or dichloromethane. The reaction generally proceeds smoothly at room temperature to afford the desired this compound in good yield. The use of a base is often unnecessary due to the inherent nucleophilicity of the secondary amine in the piperazine ring. This method's simplicity and high efficiency make it a preferred route for laboratory-scale synthesis. For instance, the reaction of phenyl isothiocyanate with N-methylpiperazine yields 4-methyl-N-phenylpiperazine-1-carbothioamide. researchgate.net

Reactant 1Reactant 2Product
1-PhenylpiperazinePhenyl IsothiocyanateThis compound
N-MethylpiperazinePhenyl Isothiocyanate4-Methyl-N-phenylpiperazine-1-carbothioamide

Thiocarbonyldiimidazole-Assisted Coupling Strategies

An alternative approach for the synthesis of thioureas, including this compound, utilizes 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) as a thiocarbonyl transfer agent. This method offers a milder alternative to the use of isothiocyanates, which can sometimes be lachrymatory and hazardous.

Synthesis of Structural Analogues and Hybrid Derivatives of this compound

The versatility of the this compound scaffold allows for extensive structural modifications to explore structure-activity relationships and develop new compounds with tailored properties. These modifications can be broadly categorized into derivatization at the N-phenyl moiety, alterations on the piperazine ring system, and the creation of hybrid molecules.

Derivatization at the N-phenyl Moiety and Substituent Introduction

Modifying the N-phenyl ring of this compound is a common strategy to fine-tune the electronic and steric properties of the molecule. This is typically achieved by starting with appropriately substituted anilines in the synthetic sequence.

For example, reacting 1-phenylpiperazine with substituted phenyl isothiocyanates (e.g., 4-chlorophenyl isothiocyanate, 3,4-dichlorophenyl isothiocyanate) leads to the corresponding N-substituted phenyl derivatives. nih.gov This approach allows for the systematic introduction of a wide range of functional groups, including halogens, alkyl, alkoxy, and nitro groups, onto the phenyl ring. These substitutions can significantly influence the biological activity of the resulting compounds. For instance, derivatives with a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent have shown notable cytotoxic activity. nih.gov

Piperazine DerivativeIsothiocyanateResulting Analogue
1-Phenylpiperazine4-Chlorophenyl isothiocyanateN-(4-chlorophenyl)-4-phenylpiperazine-1-carbothioamide
1-Phenylpiperazine3,4-Dichlorophenyl isothiocyanateN-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carbothioamide
1-(2-Phenylethyl)piperazinePhenyl isothiocyanateN-phenyl-4-(2-phenylethyl)piperazine-1-carbothioamide molport.com
1-(1-Phenylethyl)piperazinePhenyl isothiocyanate4-phenyl-N-(1-phenylethyl)piperazine-1-carbothioamide molport.com

Modifications on the Piperazine Ring System

Alterations to the piperazine ring itself offer another avenue for creating structural diversity. This can involve introducing substituents onto the carbon atoms of the piperazine ring or replacing the piperazine ring with other cyclic diamines.

The synthesis of such analogues often begins with a substituted piperazine derivative. For example, the synthesis of 4-(2,4-dimethylphenyl)-N-phenylpiperazine-1-carbothioamide involves the reaction of 1-(2,4-dimethylphenyl)piperazine (B86057) with phenyl isothiocyanate. The synthesis of the initial substituted piperazine can be achieved through various methods, including the cyclization of appropriate aniline (B41778) derivatives with bis(2-chloroethyl)amine. nih.govnih.gov Another approach involves a one-pot, four-component reaction using 1,4-diazabicyclo[2.2.2]octane (DABCO), alkyl bromides, secondary amines, and phenylisothiocyanate to generate isothiourea-ethylene-tethered-piperazine derivatives. nih.gov The conformational rigidity of the piperazine ring can also be altered by replacing it with systems like 2,5-diazabicyclo[2.2.1]heptane to study the impact on biological activity. plos.org

Preparation of Adamantane-Isothiourea and Other Carbothioimidate Hybrids

Hybrid molecules incorporating the this compound scaffold with other pharmacologically relevant moieties, such as adamantane (B196018), have been synthesized to explore synergistic effects. The synthesis of adamantane-isothiourea hybrids typically starts with the formation of a thiourea (B124793) derivative, for example, by reacting adamantane-1-amine with a substituted phenyl isothiocyanate. nih.gov This thiourea can then undergo S-alkylation to form the corresponding isothiourea (carbothioimidate).

This synthetic strategy allows for the creation of diverse libraries of hybrid compounds. For instance, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea can be S-alkylated with various benzyl (B1604629) halides to produce a range of adamantane-linked isothiourea derivatives. nih.gov These hybrid structures combine the lipophilic and rigid adamantane cage with the versatile piperazine-carbothioamide framework, leading to compounds with interesting biological profiles.

Synthesis of Thiazole-Piperazine and Pyrrole-Piperazine Carbothioamide Conjugates

The conjugation of the this compound moiety with heterocyclic systems like thiazole (B1198619) and pyrrole (B145914) has led to the development of novel molecular hybrids. These syntheses often involve multi-step sequences starting from the core piperazine structure.

Thiazole-Piperazine Conjugates:

A primary method for the synthesis of thiazole-piperazine carbothioamide conjugates is the Hantzsch thiazole synthesis. youtube.comyoutube.com This reaction typically involves the condensation of a thiourea or thioamide derivative with an α-haloketone. youtube.comyoutube.com In the context of piperazine conjugates, the key intermediate is a piperazine-1-carbothioamide, which serves as the thioamide component.

The general synthetic sequence begins with the preparation of a thiosemicarbazone derived from a piperazine-containing aldehyde or ketone. For instance, piperazine-based bis(thiosemicarbazones) can be synthesized and subsequently reacted with α-haloketones or hydrazonoyl chlorides to yield bis(thiazole)piperazine derivatives. nih.gov A typical reaction involves refluxing the piperazine thiosemicarbazone with a suitable α-bromoacetophenone derivative in a solvent like ethanol. nih.gov The reaction proceeds via an initial S-alkylation of the thiocarbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The reaction conditions, such as the choice of solvent and the presence of a base or acid, can influence the reaction rate and yield. rsc.org

A representative synthesis is the reaction of 2-(4-(4-(methylsulphonyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide with various 2-bromoacetophenone (B140003) derivatives in ethanol to yield the corresponding 2-(substituted)-thiazolyl-piperazine compounds.

Pyrrole-Piperazine Conjugates:

The synthesis of pyrrole-piperazine carbothioamide conjugates can be achieved by first preparing a pyrrole-containing thiosemicarbazone, which is then cyclized. For example, 2-acetylpyrrole (B92022) can be reacted with thiosemicarbazide (B42300) under solvent-free ball-milling conditions to afford the corresponding 2-acetylpyrrole thiosemicarbazone in quantitative yield. mdpi.com This intermediate can then undergo heterocyclization. For instance, reaction with phenacyl bromide leads to the formation of a thiazole derivative, demonstrating a pathway to pyrrole-thiazole-piperazine type hybrids if a piperazine moiety is incorporated in the initial thiosemicarbazide. mdpi.com

Direct synthesis of pyrrole-piperazine carbothioamides can also be envisioned through methods like the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound is reacted with an amine. youtube.com A strategy could involve a piperazine-1-carbothiohydrazide as the amine source, which would react with the dicarbonyl to form the N-aminopyrrole, subsequently bearing the piperazine carbothioamide group. The synthesis of pyrazoline derivatives, which are dihydropyrroles, has been demonstrated by reacting chalcones with thiosemicarbazide in refluxing glacial acetic acid. nih.gov This highlights a cyclization strategy that could be adapted for pyrrole synthesis with appropriate starting materials.

Conjugate TypeKey IntermediatePrimary ReactionReagentsTypical ConditionsRef.
Thiazole-PiperazinePiperazine ThiosemicarbazoneHantzsch Thiazole Synthesisα-HaloketoneEthanol, Reflux nih.gov
Thiazole-PiperazineBis(thiosemicarbazone)CyclocondensationHydrazonoyl ChloridesDMF/Ethanol, Reflux nih.gov
Pyrrole-Thiazole2-Acetylpyrrole ThiosemicarbazoneHetero-cyclizationPhenacyl BromideBall-milling mdpi.com
Pyrazoline (Dihydropyrrole)ChalconeCyclizationThiosemicarbazideGlacial Acetic Acid, Reflux nih.gov

Comparative Analysis of Synthetic Pathways for this compound Scaffolds

Pathway A: Direct Thioacylation of 1-Phenylpiperazine

This is the most straightforward approach, involving the direct reaction of commercially available 1-phenylpiperazine with a thioacylating agent. A common method is the reaction with an isothiocyanate, such as ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid chloride, or directly with a pre-formed isothiocyanate. Another variant involves reacting 1-phenylpiperazine with thiophosgene (B130339) to generate an intermediate isothiocyanate, which is then reacted with an amine. However, due to the toxicity of thiophosgene, alternative reagents are often preferred.

Pathway B: Multi-step Synthesis via C-N Cross-Coupling

FeaturePathway A: Direct ThioacylationPathway B: C-N Cross-Coupling
Starting Materials 1-Phenylpiperazine, Thiocarbonyl source (e.g., thiophosgene, isothiocyanate)Aryl halide, Protected piperazine, Thiocarbonyl source
Number of Steps Typically 1-2 stepsTypically 3 steps (Coupling, Deprotection, Thioacylation)
Key Reactions Nucleophilic substitution/additionBuchwald-Hartwig amination, Deprotection, Thioacylation
Advantages High atom economy, Simplicity, Fewer stepsHigh versatility for diverse aryl substituents, Milder conditions for C-N bond formation
Disadvantages Relies on availability of substituted phenylpiperazines, Potentially harsh reagents (e.g., thiophosgene)Longer sequence, Requires catalyst and ligands, More complex purification
Typical Reagents Phenyl isothiocyanate, CSCl₂, NH₄SCNPd(OAc)₂, BINAP, NaOt-Bu, Boc₂O, TFA

Methodological Considerations in the Preparation of this compound for Research Applications

The preparation of high-purity this compound for research purposes requires careful consideration of several methodological aspects, from reaction setup to final product purification and characterization.

Reaction Conditions: The optimization of reaction parameters is crucial for maximizing yield and minimizing by-products.

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and products. Dichloromethane and tetrahydrofuran (B95107) are commonly used for thioacylation reactions. nih.gov

Temperature: Reactions are often performed at room temperature, but cooling (e.g., 0 °C) may be necessary when using highly reactive reagents like thiophosgene to control the reaction rate and prevent side reactions. Some coupling reactions may require heating. nih.gov

Stoichiometry and Reagent Addition: Careful control of the molar ratios of reactants is important. For instance, when synthesizing thioureas from amines and isothiocyanates, a slight excess of one reagent may be used to ensure complete conversion of the other. The order and rate of addition can also be critical. researchgate.net

Work-up and Purification: The isolation and purification of the final compound are essential to ensure its suitability for biological or material science studies.

Extraction: Liquid-liquid extraction is a common first step to separate the product from inorganic salts and water-soluble impurities.

Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) is a highly effective method for purifying solid products. nih.gov

Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica (B1680970) gel is frequently employed. For achieving very high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) can be utilized, which is particularly important for compounds intended for biological screening. uniba.sk

Characterization: Unambiguous structural confirmation is paramount.

Spectroscopy: A combination of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is used to confirm the structure and purity of the synthesized compound. nih.gov

Melting Point: The melting point is a useful indicator of purity for crystalline solids. youtube.com

Elemental Analysis: For novel compounds, elemental analysis provides confirmation of the empirical formula. nih.gov

ParameterConsiderationExample Techniques/ReagentsPurposeRef.
Reaction Control Solvent, Temperature, StoichiometryDichloromethane, 0 °C to refluxOptimize yield, minimize by-products nih.govresearchgate.net
Purification Crystallization, ChromatographyEthanol, Silica Gel Column, Prep-HPLCIsolate pure compound nih.govuniba.sk
Characterization Structure & Purity VerificationNMR, IR, MS, Melting PointConfirm identity and purity nih.gov

Comprehensive Structural Elucidation and Conformational Analysis of 4 Phenylpiperazine 1 Carbothioamide Derivatives

Spectroscopic Characterization Techniques for 4-Phenylpiperazine-1-carbothioamide

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Proton (¹H) NMR:

In the ¹H NMR spectrum of the related 4-phenylpiperazin-1-ium salt, the protons of the piperazine (B1678402) ring appear as multiplets in the regions of δ 3.16-3.29 ppm and δ 4.45-4.60 ppm. rsc.orguzh.ch The phenyl group protons typically resonate as multiplets in the aromatic region, between δ 6.86-6.94 ppm and δ 7.23-7.32 ppm. rsc.orguzh.ch The protons of the carbothioamide group are also expected to produce distinct signals.

Carbon (¹³C) NMR:

The ¹³C NMR spectrum of the analogous salt shows the piperazine N-CH2 carbons at approximately δ 45.7 and 49.8 ppm. rsc.org The carbons of the phenyl ring are observed at δ 116.3, 120.1, 129.2, and 150.1 ppm. rsc.org A significant downfield signal at δ 193.7 ppm is attributed to the carbon of the carbothioamide (C=S) group. rsc.org The study of various phenylpiperazine derivatives indicates that the substitution pattern on the phenyl ring and the piperazine nitrogen can influence the chemical shifts of the piperazine carbons.

Functional Group ¹H NMR Chemical Shift (ppm) (in CDCl₃) ¹³C NMR Chemical Shift (ppm) (in CDCl₃)
Phenyl-H6.86-6.94 (m), 7.23-7.32 (m) rsc.orguzh.ch116.3, 120.1, 129.2, 150.1 rsc.org
Piperazine-CH₂3.16-3.29 (m), 4.45-4.60 (m) rsc.orguzh.ch45.7, 49.8 rsc.org
Carbothioamide (C=S)-193.7 rsc.org

Note: Data is based on the closely related compound 4-phenylpiperazin-1-ium (4-phenylpiperazin-1-yl)carbothioylsulfanide and may vary for the title compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The spectrum of the related 4-phenylpiperazin-1-ium salt reveals key absorption bands. rsc.org A prominent band around 1597 cm⁻¹ can be assigned to the C-N stretching vibration. rsc.org The C-S stretching vibrations are observed at approximately 1012 cm⁻¹ (strong) and 756 cm⁻¹ (medium). rsc.org The presence of the N-H group in the carbothioamide moiety would typically give rise to stretching vibrations in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching and bending vibrations are also expected in their characteristic regions.

Functional Group Characteristic IR Absorption (cm⁻¹)
C-N Stretching~1597 (m) rsc.org
C-S Stretching~1012 (s), ~756 (m) rsc.org

Note: Data is based on the closely related compound 4-phenylpiperazin-1-ium (4-phenylpiperazin-1-yl)carbothioylsulfanide. The N-H stretching frequency is an expected value.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of this compound. While specific mass spectral data for the parent compound is not detailed in the available literature, the fragmentation of related N-phenylpiperazine derivatives generally involves characteristic cleavages of the piperazine ring and the substituent groups. For instance, a common fragmentation pattern in phenylpiperazine derivatives involves the formation of a fragment ion at m/z 113, corresponding to the cleavage of the piperazine ring. The molecular ion peak would confirm the compound's molecular weight. Further fragmentation would likely involve the loss of the carbothioamide group and fragmentation of the phenyl ring.

X-ray Crystallographic Analysis of this compound Structures

X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. While a crystal structure for the parent this compound is not available, the analysis of its derivatives provides a solid foundation for understanding its structural characteristics.

Crystal Packing and Unit Cell Parameter Determination

The crystal structures of several N-substituted this compound derivatives have been determined. For example, N-ethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide crystallizes in the monoclinic space group P2(1)/c. rsc.org Another derivative, N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, crystallizes in the triclinic space group P1. The crystal structure of 4-phenylpiperazin-1-ium (4-phenylpiperazin-1-yl)carbothioylsulfanide reveals a monoclinic system with the space group P2₁/c. rsc.orguzh.ch In the solid state, the molecular packing is often stabilized by intermolecular hydrogen bonds. For instance, in the crystal structure of the aforementioned salt, charge-assisted N-H···S hydrogen bonds are observed. rsc.org

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z
N-ethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide rsc.orgMonoclinicP2(1)/c4.61919(4)29.1507(3)11.27803(10)9094.4768(8)901513.99(3)4
N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamideTriclinicP18.6380(2)14.5082(3)14.8000(3)98.177(2)97.015(2)91.111(2)1820.89(7)4
4-phenylpiperazin-1-ium (4-phenylpiperazin-1-yl)carbothioylsulfanide rsc.orguzh.chMonoclinicP2₁/c16.1880(2)6.8168(1)19.7605(2)90106.412(1)902091.73(5)4

Analysis of Bond Lengths, Bond Angles, and Torsion Angle Conformations

Detailed analysis of the crystal structure of 4-phenylpiperazin-1-ium (4-phenylpiperazin-1-yl)carbothioylsulfanide provides insight into the geometry of the this compound framework. rsc.org The piperazine ring typically adopts a chair conformation. rsc.org The C-N bond lengths within the piperazin-1-ium (B1237378) cation show a distinction, with the bonds to the protonated nitrogen (C-N3) being longer [C12—N3 = 1.4861(19) Å and C15—N3 = 1.4822(18) Å] than those to the other nitrogen (C-N4) [C13—N4 = 1.4694(18) Å and C14—N4 = 1.4609(18) Å]. rsc.org

Parameter Value (for 4-phenylpiperazin-1-ium (4-phenylpiperazin-1-yl)carbothioylsulfanide)
Bond Lengths (Å)
C(12)-N(3)1.4861(19) rsc.org
C(15)-N(3)1.4822(18) rsc.org
C(13)-N(4)1.4694(18) rsc.org
C(14)-N(4)1.4609(18) rsc.org
C(1)-N(1)1.3419(18) rsc.org
C(1)-S(1)1.7192(14) rsc.org
C(1)-S(2)1.7249(14) rsc.org
**Bond Angles (°) **
S(1)-C(1)-N(1)119.98(10) rsc.org
S(2)-C(1)-N(1)120.57(10) rsc.org
S(1)-C(1)-S(2)119.45(8) rsc.org
Conformation
Piperazin-1-ium ringChair rsc.org

Note: Data is for a closely related salt and provides a model for the title compound.

Identification and Characterization of Intermolecular Interactions

N-H···S Hydrogen Bonding: A prevalent and significant interaction observed in the crystal structures of thioamide-containing compounds is the N-H···S hydrogen bond. researchgate.netnih.gov In a related compound, 4-methyl-N-phenylpiperazine-1-carbothioamide, the crystal structure is stabilized by intermolecular N-H···S hydrogen-bonding interactions. researchgate.net Similarly, in N-phenylpiperidine-1-carbothioamide, intermolecular N-H···S hydrogen bonds are a key feature of the crystal packing. nih.govresearchgate.net These interactions involve the hydrogen atom of the thioamide N-H group acting as a donor and the sulfur atom of an adjacent molecule acting as an acceptor. The geometry of these bonds, including the D-H···A distance and angle (where D is the donor atom and A is the acceptor atom), is critical in determining the strength and directionality of the interaction.

C-H···O Interactions: In derivatives of this compound that contain oxygen atoms, such as those with methoxy (B1213986) or ethoxy groups, C-H···O interactions can also play a role in the crystal packing. mdpi.comnih.gov These interactions involve a C-H bond acting as a hydrogen bond donor and an oxygen atom as the acceptor. The importance of C-H···O interactions in stabilizing the structures of various organic and biological molecules is well-documented. nih.gov For instance, in a study of triazine-based compounds, C-H···O interactions were found to be significant in guiding the three-dimensional structure. nih.gov

The interplay of these various intermolecular interactions results in complex and often predictable supramolecular synthons, which are fundamental to the principles of crystal engineering. The specific interactions present and their geometries are dependent on the substituents on the phenyl and piperazine rings.

Table 1: Representative Intermolecular Interaction Geometries in Related Thioamide Structures

Interaction Type Donor (D) - H Acceptor (A) D···A Distance (Å) D-H···A Angle (°) Reference
N-H···S N-H S 3.499(2) 161 nih.gov
C-H···S (intramolecular) C-H S 3.018(2) 100 nih.gov

Note: The data in this table is for N-phenylpiperidine-1-carbothioamide, a structurally related compound, and is presented to illustrate typical bond distances and angles for these types of interactions.

Computational Structural Analysis of this compound

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. uj.edu.pl For this compound and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are used to predict and analyze their molecular geometries and electronic characteristics. researchgate.netnih.govresearchgate.net

Geometrical Optimization: DFT calculations allow for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. nih.govscispace.com This process involves minimizing the energy of the molecule with respect to its atomic coordinates, resulting in predicted bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. For instance, DFT studies on similar heterocyclic compounds have shown very good correlations between predicted and experimental geometrical parameters. researchgate.net

Electronic Structure: Beyond geometry, DFT provides insights into the electronic structure of the molecule. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger energy gap generally implies higher stability. nih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule and helps identify regions susceptible to electrophilic and nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis is another valuable tool that provides information about charge delocalization and intramolecular interactions. nih.gov

Table 2: Illustrative DFT-Calculated Electronic Properties of a Related Compound

Parameter Value (eV) Significance
HOMO Energy -6.2 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.5 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

Note: The values in this table are hypothetical and for illustrative purposes to represent typical outputs of DFT calculations on organic molecules.

The this compound molecule possesses significant conformational flexibility, primarily due to the piperazine ring and the rotational freedom around the C-N bonds. Understanding the conformational landscape—the collection of all possible stable conformations and their relative energies—is essential for a complete structural characterization.

The piperazine ring typically adopts a chair conformation, which is its most stable form. However, boat and twist-boat conformations are also possible, though generally higher in energy. The orientation of the phenyl group and the carbothioamide moiety relative to the piperazine ring also contributes to the conformational diversity.

Computational methods, particularly DFT, are instrumental in exploring this landscape. By systematically rotating key dihedral angles and performing geometry optimizations for each starting conformation, a potential energy surface can be mapped out. This allows for the identification of local energy minima, which correspond to stable conformers, and the transition states that connect them.

The relative energies of the different conformers determine their population at a given temperature. The global minimum energy conformation is the most populated and is often the one observed in the crystal structure, although crystal packing forces can sometimes stabilize a higher-energy conformer. The conformational flexibility of the this compound scaffold is a critical aspect of its chemistry, as different conformations may exhibit different biological activities or physical properties.

Table 3: List of Mentioned Compounds

Compound Name
This compound
4-methyl-N-phenylpiperazine-1-carbothioamide
N-phenylpiperidine-1-carbothioamide
3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
1,3-bis(4-methoxyphenyl)prop-2-en-1-one
4-Phenylpiperazine-1-ium dihydrogen phosphate
N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide
4-(4-Fluorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-piperazinecarboxamide
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide
Clevudine

In Depth Structure Activity Relationship Sar Studies of 4 Phenylpiperazine 1 Carbothioamide Analogues

Systematic Structural Modifications and Their Influence on Molecular Activity

Systematic modifications of the 4-phenylpiperazine-1-carbothioamide scaffold have provided significant insights into its structure-activity relationship. Research has focused on altering three main components: the phenyl ring, the piperazine (B1678402) core, and the terminal group attached to the carbothioamide nitrogen.

Studies on urea (B33335) and thiourea (B124793) derivatives of 2,3-dichlorophenyl piperazine have shown that the presence of halogen atoms on the phenyl ring is a key determinant of activity. nih.govresearchgate.net These halogenated derivatives were found to be potent inhibitors of protein glycation, with some analogues being nearly 20 times more effective than the reference compound, rutin. nih.govresearchgate.net The specific nature of the terminal group attached to the thiourea moiety also plays a critical role. For instance, conjugating amino acids like glycine (B1666218) and proline to the piperazine analogue via a thiourea linkage has yielded highly active compounds. nih.govresearchgate.net

In the context of acaricidal activity, modifications on the phenyl ring of phenylpiperazine derivatives have demonstrated that introducing a fluorine atom at the 2-position or a cyano group can markedly increase efficacy against species like Tetranychus urticae. nih.gov Further substitutions on the piperazine nitrogen with various alkyl, benzoyl, and sulfonyl groups have been explored to modulate activity. nih.govnih.gov For example, a 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine derivative showed the highest level of activity against several mite species. nih.govnih.gov

Another study on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine analogues, which share the phenylpiperazine core, investigated the impact of modifying the N-naphthalene moiety and the fluorophenyl group. frontiersin.orgpolyu.edu.hk Replacing the naphthalene (B1677914) ring with a substituted benzene (B151609) ring significantly altered the inhibitory potency and selectivity for human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk This highlights that even distant modifications to the core structure can have profound effects on biological targets.

The table below summarizes the influence of systematic modifications on the activity of phenylpiperazine analogues based on findings from various studies.

Scaffold Modification Observed Effect on Activity Compound Series Reference(s)
Dichloro-substitution on Phenyl RingPotent antiglycation activityPhenylpiperazine Thioureas nih.gov, researchgate.net
Fluoro-substitution at 2-position of Phenyl RingIncreased acaricidal activityPhenylpiperazines nih.gov
Trifluoromethylsulfonyl group on Piperazine NHigh acaricidal activityPhenylpiperazines nih.gov, nih.gov
Replacement of N-naphthalene with substituted BenzeneAltered ENT inhibitory potency and selectivityTriazinyl-phenylpiperazines frontiersin.org, polyu.edu.hk

Impact of Substituent Electronic and Steric Properties on this compound Functionality

The electronic and steric properties of substituents on the this compound scaffold are critical in modulating its functionality. The nature and position of substituents on the aromatic ring can drastically alter the compound's interaction with its biological target.

Electronic Effects: The addition of electron-withdrawing groups to the phenyl ring often enhances biological activity. For example, in a series of phenylpiperazine derivatives with acaricidal properties, it was assumed that electron-withdrawing groups were effective for achieving a higher level of activity. nih.gov This was supported by the observation that a para-chlorophenylsulfonyl derivative was more active than its meta-substituted counterpart. nih.gov Similarly, for N-benzoyl-N'-phenylthiourea compounds, electronic parameters (represented by Hammett constant σ and total energy Etot) were shown to have a linear relationship with antiviral activity. ubaya.ac.id In the context of 5-HT1A and alpha 1 receptor affinity, substitution at the ortho position of the phenylpiperazine ring with a group having a negative potential was found to be favorable for affinity to both receptors. nih.gov

Steric Effects: The size and spatial arrangement of substituents also play a crucial role. For some phenylpiperazine derivatives targeting the 5-HT1A receptor, the active site can accommodate bulky substituents at the meta position. nih.gov In contrast, the steric requirements for the alpha 1 receptor are more restricted. nih.gov For both receptors, the para position represents a region where the volume accessible to the ligands is limited. nih.gov In a study of N-benzoyl-N'-phenylthiourea derivatives, steric parameters (Calculated Molar Refractivity - CMR and ES) were found to affect antiviral activity more significantly than lipophilic and electronic parameters. ubaya.ac.id This suggests that the three-dimensional shape of the molecule is paramount for a proper fit within the receptor's binding pocket. nih.gov

The interplay between electronic and steric effects is complex. For instance, while halogen substitutions on the phenyl ring of pyrazole-1-carbothioamide derivatives led to high inhibitory activity against MAO-A, substitution with a bulkier 2-naphthyl group shifted the selectivity towards MAO-B. nih.gov This demonstrates that both the electronic nature (halogen) and size (naphthyl) of the substituent direct the molecule's interaction with different enzyme isoforms.

The following table details the impact of substituent properties on the activity of phenylpiperazine and related thiourea analogues.

Property Position Effect on Activity Compound Series/Target Reference(s)
Electron-withdrawing groupPhenyl ringIncreased acaricidal activityPhenylpiperazines nih.gov
Group with negative potentialOrtho-positionFavorable for 5-HT1A/alpha 1 affinityPhenylpiperazines nih.gov
Bulky substituentsMeta-positionTolerated by 5-HT1A receptorPhenylpiperazines nih.gov
Steric parameters (CMR, ES)GeneralStrong influence on antiviral activityN-benzoyl-N'-phenylthioureas ubaya.ac.id
Halogen substitutionPhenyl ringHigh MAO-A inhibitionPyrazole-carbothioamides nih.gov

Role of Lipophilicity in Modulating Activity of this compound Derivatives

Lipophilicity, a key physicochemical parameter, significantly influences the pharmacokinetic and pharmacodynamic properties of this compound derivatives. mdpi.com It governs the ability of a compound to cross biological membranes, such as the blood-brain barrier, and affects its absorption, distribution, metabolism, and excretion (ADME). mdpi.com

The lipophilicity of phenylpiperazine derivatives has been evaluated using experimental methods like reversed-phase thin-layer chromatography (RP-TLC) and high-performance liquid chromatography (RP-HPLC), as well as computational methods to calculate the partition coefficient (log P). nih.gov Studies on N-benzylamide derivatives of alpha-(4-phenylpiperazine) have shown a linear relationship between chromatographic retention parameters and the concentration of the organic modifier in the mobile phase, allowing for the reliable estimation of lipophilicity factors. nih.gov These experimental values have shown significant correlations with calculated log P values from various software packages. nih.gov

The modulation of lipophilicity through structural modification is a key strategy in drug design. For instance, in a series of dipyridothiazine derivatives, the introduction of a p-chlorobenzyl substituent increased lipophilicity, while a p-cyanobenzyl substituent lowered it. mdpi.com This demonstrates how specific functional groups can be used to fine-tune the lipophilic character of a molecule. Lipophilic substances can more easily penetrate cell membranes and distribute into lipid-rich tissues. mdpi.com However, increased lipophilicity can also lead to greater metabolic susceptibility in the liver and prolonged retention in fatty tissues, which can impact both efficacy and toxicity. mdpi.com

In the development of new compounds, a balance must be struck. A study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides aimed to design derivatives with physicochemical properties suitable for rapid and extensive brain penetration. This highlights the deliberate manipulation of lipophilicity to achieve desired pharmacokinetic outcomes.

The relationship between lipophilicity and activity is not always linear. For a series of anticancer dipyridothiazine hybrids, it was found that the highest anticancer activity was not necessarily associated with the highest lipophilicity, suggesting that other factors were also determinant for the observed biological effect. mdpi.com

The table below shows examples of substituents and their effect on the lipophilicity of heterocyclic compounds.

Substituent Effect on Lipophilicity Compound Series Reference(s)
p-chlorobenzylIncreases lipophilicityDipyridothiazines mdpi.com
p-cyanobenzylLowers lipophilicityDipyridothiazines mdpi.com

Pharmacophore Elucidation and Optimization Strategies for this compound

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For the this compound class, the pharmacophore can be understood by dissecting the core structure into key components: the substituted phenyl ring, the piperazine linker, and the carbothioamide moiety.

The N-phenylpiperazine motif is a well-established pharmacophore in ligands targeting various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netresearchgate.net This scaffold is recognized for its ability to form crucial interactions within receptor binding sites. For instance, in dopamine D3 receptors, the positively charged nitrogen of the piperazine ring often forms a critical salt bridge with a highly conserved aspartate residue (Asp110). researchgate.net

The carbothioamide group (or the related thiourea group) is also a significant pharmacophoric feature, known for its ability to act as a hydrogen bond donor and acceptor. In a quantitative structure-activity relationship (QSAR) study of 4-phenylpiperidine (B165713) derivatives, a pharmacophore model was hypothesized to aid in structural optimization. nih.gov

Optimization strategies for this class of compounds involve modifying the key pharmacophoric elements based on SAR findings:

Substitution on the Phenyl Ring: As discussed previously, adding substituents with specific electronic and steric properties to the phenyl ring is a primary optimization strategy. For example, introducing electron-withdrawing groups or halogens can enhance potency. nih.govnih.gov

Modification of the Piperazine Ring: While the piperazine ring itself is often crucial, its conformation and substitution can be optimized.

Varying the Terminal Group: The group attached to the N' of the carbothioamide/thiourea moiety can be systematically varied to explore new interactions and improve properties like solubility and metabolic stability. The use of amino acid conjugates is one such example. researchgate.net

Computational Approaches in this compound SAR Analysis

Computational methods are indispensable tools for elucidating the SAR of this compound analogues. These in silico techniques provide insights into the molecular properties that drive biological activity and help rationalize experimental findings.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For mono-substituted 4-phenylpiperazines, QSAR models have been developed using partial least squares (PLS) regression to correlate physicochemical descriptors with in vivo effects. nih.govgu.se These models have helped to understand how structural properties influence the biological response. nih.gov In a study on piperazine derivatives as mTORC1 inhibitors, QSAR modeling revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO), electrophilicity, and molar refractivity were significantly correlated with inhibitory activity. mdpi.com Similarly, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives identified specific molecular descriptors that influence their activity as EGFR kinase inhibitors. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme, allowing for the visualization of key interactions. Docking studies on pyrazole-carbothioamide derivatives have been used to highlight interactions with the active site of monoamine oxidase (MAO-A), corroborating experimental activity data. nih.gov For other carbothioamide-based compounds, docking has been used to explore binding modes with DNA and other protein targets. nih.gov In a study of phenylpiperazine derivatives of 1,2-benzothiazine, molecular docking showed that the phenylpiperazine part of the molecules could slide between DNA bases, engaging in π-π stacking interactions. nih.gov

In Silico Characterization and DFT Studies: Density Functional Theory (DFT) is a quantum chemical method used to predict structural, electronic, and energetic parameters of molecules. mdpi.combohrium.com DFT calculations have been employed to optimize the geometry and compute properties like HOMO-LUMO energies for phenylpiperazine salts, providing a deeper understanding of their chemical reactivity. bohrium.com Other in silico tools are used to predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.comnih.gov

The table below lists various computational approaches and their applications in the study of phenylpiperazine and carbothioamide derivatives.

Computational Method Application Compound Series Reference(s)
QSAR (PLS Regression)Correlating physicochemical descriptors with in vivo effects.Mono-substituted 4-phenylpiperazines nih.gov, gu.se
QSAR (MLR/MNLR)Correlating molecular descriptors with mTORC1 inhibition.Piperazine derivatives mdpi.com
2D-QSARIdentifying descriptors influencing EGFR kinase inhibition.1H-Pyrazole-1-carbothioamide derivatives nih.gov
Molecular DockingVisualizing binding interactions with MAO-A.Pyrazole-carbothioamide derivatives nih.gov
Molecular DockingExploring binding modes with DNA and Topoisomerase II.Phenylpiperazine-benzothiazine derivatives nih.gov
DFT CalculationsOptimizing geometry and predicting electronic properties.4-Phenylpiperazine-1-ium salts bohrium.com

Molecular Interactions and Mechanistic Insights of 4 Phenylpiperazine 1 Carbothioamide

Ligand-Target Interaction Profiling of 4-Phenylpiperazine-1-carbothioamide Derivatives

The interaction of this compound derivatives with biological macromolecules is a critical determinant of their pharmacological effects. These interactions are highly dependent on the specific substitutions on both the phenyl and piperazine (B1678402) rings, as well as on the carbothioamide functional group.

Interaction with Enzymes (e.g., Phosphopantetheinyl Transferase, Monoamine Oxidase)

Derivatives of 4-phenylpiperazine have been extensively studied for their ability to inhibit various enzymes.

Monoamine Oxidase (MAO): A series of para-substituted 4-phenylpiperazines have been synthesized and evaluated for their inhibitory activity against monoamine oxidase A (MAO-A) and B (MAO-B). mdpi.com Studies have shown that substituents with a low dipole moment on the para-position of the phenyl ring increase the affinity for MAO-A. mdpi.com Conversely, large, hydrophobic substituents at the para-position tend to produce compounds with high affinity for MAO-B. mdpi.com For instance, one study found that pyridazinobenzylpiperidine derivatives were potent, competitive, and reversible inhibitors of MAO-B, with compound S5 showing an IC₅₀ value of 0.203 μM and a Kᵢ value of 0.155 μM. nih.gov Another investigation into 4-phenylpiperidine (B165713) derivatives, a related class, found that MAO-B preferably oxidizes derivatives with substitutions at the 3rd position of the piperidine (B6355638) ring, while MAO-A prefers substitution at the 4th position. nih.gov

Other Enzymes: Beyond MAO, these scaffolds have shown inhibitory activity against other enzymes. For example, certain N-alkyl/aryl-4-(3-substituted-3-phenylpropyl)piperazine-1-carbothioamide derivatives have been identified as inhibitors of reverse transcriptase. Research has also explored 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids as potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, with some compounds exhibiting inhibitory constants in the nanomolar range.

Binding to Receptors (e.g., Opioid Receptors, Serotonin (B10506) Receptors)

The phenylpiperazine moiety is a well-established pharmacophore for central nervous system (CNS) receptors, particularly serotonin and opioid receptors.

Serotonin Receptors: Numerous studies have demonstrated the high affinity of 4-phenylpiperazine derivatives for various serotonin (5-HT) receptor subtypes. Structure-affinity relationship studies of 1-(benzo[b]furan-7-yl)piperazine derivatives revealed that elongation of the N4-alkyl chain increases affinity for the 5-HT₁ₐ receptor, with the N-n-hexyl substituted derivative showing a Kᵢ value of 0.54 nM. semanticscholar.org Similarly, certain 1,2,3-benzotriazin-4-one derivatives incorporating a phenylpiperazine moiety bind to 5-HT₁ₐ sites with subnanomolar affinity. semanticscholar.org For example, an o-OCH₃ substituted derivative displayed an IC₅₀ of 0.059 nM. semanticscholar.org Other studies have identified phenylpiperazine-hydantoin derivatives as potent dual ligands for 5-HT₁ₐ and α₁-adrenergic receptors. nih.gov

Opioid Receptors: The 4-phenylpiperidine and 4-phenylpiperazine cores are also found in ligands for opioid receptors. While direct binding data for this compound is limited, related structures show significant affinity. For instance, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, derived from a piperidine ring, exhibits an IC₅₀ of 0.87 nM for the delta (δ) opioid receptor with high selectivity over mu (μ) and kappa (κ) receptors. researchgate.net Research on phenylmorphans has shown that N-phenethyl derivatives can have high affinity for the μ-opioid receptor, with Kᵢ values as low as 2.2 nM. researchgate.net Furthermore, there is evidence of functional heterodimerization between μ-opioid (MOP) and 5-HT₁ₐ receptors, suggesting a potential for compounds acting on both systems to have unique pharmacological profiles.

Other Receptors: Phenylpiperazine derivatives have also been developed as high-affinity ligands for sigma receptors, with some analogues binding with Kᵢ values in the 1-10 nM range, showing selectivity over phencyclidine and dopamine (B1211576) receptors. nih.gov

Elucidation of Molecular Mechanisms of Action for this compound Analogues

Understanding the molecular mechanisms through which these compounds exert their effects involves detailed kinetic studies and investigation into their modulation of biological pathways.

Enzyme Kinetic Studies of Inhibition by this compound Derivatives

Enzyme kinetic studies are crucial for characterizing the nature of inhibition by these derivatives.

Derivative ClassTarget EnzymeInhibition TypeKᵢ ValueIC₅₀ Value
Pyridazinobenzylpiperidine Derivatives nih.govMAO-BCompetitive0.155 µM (S5)0.203 µM (S5)
4-Phenylpiperazine-carbodithioate-N-phenylacetamide Hybridsα-Glucosidase-0.98 nM (6l)-
4-(Dimethylaminoalkyl)piperazine-1-carbodithioate Derivativesα-GlucosidaseNoncompetitive5.75 µM (PC1)-

This table is interactive. Click on the headers to sort the data.

Kinetic analyses have revealed that pyridazinobenzylpiperidine derivatives act as competitive inhibitors of MAO-B. nih.gov In the case of α-glucosidase, novel 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids were found to be highly potent inhibitors, with one N-2-fluorophenylacetamide derivative (6l) showing a Kᵢ value of 0.98 nM. Another study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives identified them as noncompetitive inhibitors of yeast α-glucosidase, with the most potent compound (PC1) having a Kᵢ of 5.75 μM.

Inhibition and Modulation of Biological Pathways by this compound

The inhibition of enzymes like MAO directly impacts specific biological pathways. MAO inhibitors prevent the breakdown of monoamine neurotransmitters such as dopamine and serotonin. nih.gov Inhibition of MAO-A has been shown to correlate linearly with changes in the levels of dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and 3-methoxytyramine (3-MT) in the striatum. nih.gov This modulation of dopamine metabolism is a key mechanism for the therapeutic effects of MAO inhibitors in neurological disorders. nih.gov By increasing the synaptic availability of these neurotransmitters, phenylpiperazine-based MAO inhibitors can influence entire signaling cascades downstream of their respective receptors, affecting mood, cognition, and motor control.

Advanced Computational Modeling of this compound Interactions

Computational methods, particularly molecular docking, have become indispensable tools for understanding the interactions of this compound derivatives at the atomic level.

Docking Studies with Enzymes: Molecular docking of 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids into the active sites of AChE and BChE has revealed key interactions with important amino acid residues. Similarly, docking studies of these derivatives in the active site of α-glucosidase have helped to rationalize their potent inhibitory activity. For MAO-B, docking simulations of pyridazinobenzylpiperidine inhibitors showed that the stability of the enzyme-inhibitor complex was enhanced by pi-pi stacking interactions with tyrosine residues (Tyr398 and Tyr326). nih.gov

Docking Studies with Receptors: Computational models have been used to predict the binding affinity of phenylpiperazine analogs to CNS receptors. For fentanyl analogs, which share a piperidine core, docking scores have been shown to correlate strongly with experimentally determined binding affinities at the μ-opioid receptor. nih.govplos.org These models show that interactions such as salt bridges and aromatic stacking within the binding pocket are crucial for high-affinity binding. nih.govplos.org For new phenylpiperazine derivatives of 1,2-benzothiazine, docking studies indicated that the phenylpiperazine moiety slides between DNA bases, engaging in π-π stacking interactions, suggesting a mechanism for their anticancer activity. nih.gov Docking of arylpiperazine derivatives at serotonin receptors has helped to identify the molecular contacts responsible for their observed affinity profiles, guiding the design of ligands with desired selectivity. mdpi.com

These computational approaches not only provide mechanistic insights but also serve as a predictive tool for designing new derivatives with enhanced potency and selectivity.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, while direct studies are absent, we can infer potential interactions from studies on closely related derivatives. For instance, derivatives of 4-phenylpiperazine have been docked against various enzymes and receptors, revealing key binding modes.

Research on similar phenylpiperazine derivatives has shown that the phenyl group often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pockets of proteins. The piperazine ring, particularly its nitrogen atoms, can act as hydrogen bond acceptors or donors, forming crucial connections with polar residues like serine, threonine, and aspartic acid.

A hypothetical docking scenario of this compound would likely involve the following interactions:

π-π Stacking: The phenyl ring could interact with aromatic residues in a target protein's active site.

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the nitrogen and sulfur atoms of the carbothioamide group are potential sites for hydrogen bonding with the protein backbone or side chains.

A summary of potential interactions based on studies of related compounds is presented in the table below.

Interaction TypePotential Interacting Residues (Examples)
π-π StackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrogen BondingAspartic Acid (Asp), Serine (Ser), Glycine (B1666218) (Gly)
HydrophobicLeucine (Leu), Valine (Val), Isoleucine (Ile)

Molecular Dynamics Simulations of this compound Binding

Molecular dynamics (MD) simulations provide a more dynamic picture of the binding process, revealing the stability of the ligand-protein complex over time. For a compound like this compound, MD simulations would be crucial to assess the conformational flexibility of the molecule within the binding site and the persistence of the interactions predicted by molecular docking.

Studies on other carbothioamide and piperazine derivatives have utilized MD simulations to confirm the stability of the ligand-protein complexes. hilarispublisher.comnih.gov These simulations often show that the initial binding pose obtained from docking is maintained throughout the simulation, with minimal fluctuations, indicating a stable interaction. Such simulations for this compound would be expected to show the molecule settling into a low-energy conformation within the binding pocket, with the key interactions being preserved.

Quantum Chemical Calculations of Interaction Energies

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a deeper understanding of the electronic properties of a molecule and the energetic favorability of its interactions with a target protein. nih.gov For this compound, DFT calculations could be used to determine the distribution of electron density, identify the most likely sites for electrostatic interactions, and calculate the binding energy with high accuracy.

A hypothetical breakdown of interaction energies for this compound with a target protein, based on general principles, is provided below.

Interaction ComponentEstimated Energy Contribution (kcal/mol)
Electrostatic-5 to -15
Van der Waals-10 to -20
Hydrogen Bonding-2 to -5 per bond
Total Binding Energy -17 to -40

It is important to note that these values are illustrative and the actual interaction energies would be highly dependent on the specific protein target.

Chemical Reactivity and Advanced Derivatization Strategies for 4 Phenylpiperazine 1 Carbothioamide

Functional Group Interconversions on the 4-Phenylpiperazine-1-carbothioamide Scaffold

The this compound molecule presents three main regions for functional group interconversions: the phenyl ring, the piperazine (B1678402) ring, and the carbothioamide group. The strategic modification of these sites allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. nih.gov

Phenyl Ring Modifications: The phenyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, substituents such as nitro, halogen, or alkyl groups can be introduced, typically at the ortho and para positions relative to the piperazine substituent. For instance, nitration followed by reduction can yield an amino group, providing a new handle for further derivatization. The introduction of different substituents on the aromatic ring is a common strategy to modulate the biological activity of N-phenylpiperazine derivatives. mdpi.comnih.gov

Carbothioamide Group Transformations: The terminal primary amine (-NH2) of the carbothioamide group is nucleophilic and can be readily alkylated or acylated. More complex interconversions can transform the carbothioamide into various five- or six-membered heterocycles, as will be discussed in subsequent sections.

Reaction TypeReagent/ConditionsProduct TypePotential Application
Electrophilic NitrationHNO₃/H₂SO₄Nitro-phenyl derivativeIntermediate for amino-phenyl derivatives
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃Halo-phenyl derivativeModulation of electronic properties, synthetic handle
N-Alkylation (Thioamide)Alkyl halide, BaseN-substituted carbothioamideSynthesis of diverse derivatives
N-Acylation (Thioamide)Acyl chloride, BaseN-acyl carbothioamideIntermediate for cyclization reactions

Reaction Pathways Involving the Carbothioamide Moiety

The carbothioamide group (-CSNH₂) is a highly versatile functional group, known for its ability to participate in a wide array of chemical transformations, particularly cyclization reactions to form heterocyclic systems. This reactivity is central to the use of this compound as a scaffold in medicinal chemistry.

A primary reaction pathway involves the condensation of the carbothioamide with compounds containing two electrophilic centers. For example, reaction with α-haloketones or α-halocarboxylic acids leads to the formation of thiazole (B1198619) derivatives. Another significant pathway is the reaction with chalcones (α,β-unsaturated ketones). This reaction, typically carried out in an acidic medium like glacial acetic acid, proceeds via a nucleophilic attack followed by cyclization and dehydration to yield substituted pyrazoline rings. nih.gov These pyrazoline derivatives are themselves of significant interest due to their wide range of biological activities. nih.gov

Furthermore, the carbothioamide moiety can react with hydrazines or other dinucleophiles to construct various triazoles, thiadiazoles, and other complex heterocyclic structures. For instance, reacting with hydrazine (B178648) hydrate (B1144303) can lead to the formation of aminotriazole derivatives. The design of hybrid molecules, such as 5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-ones, showcases the utility of using the piperazine nitrogen and the carbothioamide in tandem to build complex structures. nih.gov

Starting MaterialReagentResulting HeterocycleReference
Carbothioamideα-HaloketoneThiazoleGeneral Reaction
CarbothioamideChalcone (α,β-unsaturated ketone)Pyrazoline nih.gov
CarbothioamideHydrazine HydrateAminotriazoleGeneral Reaction
Carbothioamide DerivativeDicarbonyl CompoundImidazolidinone nih.gov

This compound as a Synthetic Intermediate for Complex Molecules

The N-phenylpiperazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system and other therapeutic areas. mdpi.commdpi.com this compound serves as an excellent synthetic intermediate, combining this privileged scaffold with a reactive handle (the carbothioamide) for further molecular elaboration.

Its utility is demonstrated in the synthesis of a wide range of biologically active molecules. For example, phenylpiperazine derivatives are core components of compounds developed as:

Anticonvulsant Agents: By reacting the piperazine nitrogen with a suitable linker attached to a thiohydantoin ring, novel anticonvulsants have been synthesized. nih.gov

Acaricides: The N-phenylpiperazine moiety is a key feature in certain acaricidal compounds. Synthetic routes often involve the formation of the substituted phenylpiperazine followed by N-substitution with various reagents to optimize activity. nih.govnih.gov

Anticancer Agents: The arylpiperazine scaffold has been incorporated into molecules designed as androgen receptor antagonists and cytotoxic agents against various cancer cell lines. mdpi.com The carbothioamide group can be used to link the phenylpiperazine core to other pharmacophores or to form part of a heterocyclic system essential for activity.

Serotonergic/Dopaminergic Ligands: A vast number of ligands for serotonin (B10506) and dopamine (B1211576) receptors feature the N-phenylpiperazine structure. nih.gov The ability to modify the molecule via the carbothioamide group allows for the synthesis of extensive libraries to explore structure-activity relationships (SAR). acs.org

The synthesis of these complex molecules often involves multi-step sequences where the phenylpiperazine carbothioamide or a precursor is coupled with other fragments using methods like reductive amination or nucleophilic substitution. nih.gov

Application of this compound Derivatives in Analytical Derivatization Techniques (e.g., LC/ESI-MS/MS Enhancement)

In analytical chemistry, particularly in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS), the sensitivity of detection for certain analytes can be poor due to inefficient ionization. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a tag that enhances ionization efficiency.

Derivatives of this compound are well-suited for this purpose. The basic nitrogen atom of the piperazine ring is readily protonated, making it an excellent "protonatable tag" for enhanced detection in positive-ion ESI-MS. Analytes that lack a basic site and ionize poorly can be covalently linked to a piperazine-containing derivatizing agent, leading to a significant increase in signal intensity. nih.govresearchgate.netchromatographyonline.com

For example, piperazine-based reagents have been successfully used to derivatize the carboxylic acid groups of peptides. nih.gov In a typical reaction, the carboxyl group is activated (e.g., with EDC/HOAt) and then coupled with the piperazine derivative. This not only improves the ESI signal but can also aid in chromatographic separation. While this compound itself might be used, it is more likely that a derivative where the carbothioamide's terminal amine acts as the nucleophile would be employed to tag analytes containing electrophilic functional groups (e.g., isocyanates, activated esters).

The benefits of using such a derivatizing agent include:

Increased Sensitivity: The introduction of a readily ionizable group boosts the signal in ESI-MS, lowering the limits of detection (LOD) and quantification (LOQ). chromatographyonline.comnih.gov

Improved Chromatography: The derivatization can alter the polarity of the analyte, potentially improving its retention and peak shape in reversed-phase liquid chromatography.

Facilitated Identification: The derivatized analyte will have a predictable mass shift and a characteristic fragmentation pattern in MS/MS, which can aid in its identification in complex matrices. nih.govresearchgate.net


Emerging Research Directions and Potential Applications of 4 Phenylpiperazine 1 Carbothioamide in Chemical Science

Rational Design of Novel Chemical Entities Based on the 4-Phenylpiperazine-1-carbothioamide Scaffold

The rational design of new chemical entities frequently employs core scaffolds like this compound, which can be chemically modified to enhance biological activity and selectivity. Researchers strategically alter the structure of this parent molecule to create derivatives with improved pharmacological profiles.

A notable example of rational design involves the synthesis of indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety. nih.gov In these studies, the indolin-2-one scaffold was substituted at various positions to explore the structure-activity relationship (SAR). Further modifications were made to the phenyl group of the piperazine (B1678402) ring to investigate the impact of different substituents on the compound's antiproliferative activity. nih.gov This systematic approach allows for the identification of key structural features that contribute to the desired biological effects.

The design of these novel compounds is often guided by the structures of known bioactive molecules. For instance, new phenylpiperazine derivatives of 1,2-benzothiazine have been designed with reference to established topoisomerase II (Topo II) inhibitors. nih.gov This strategy of mimicking the structural features of successful drugs can accelerate the discovery of new and effective therapeutic agents. The core structure of these rationally designed compounds typically includes a planar polyaromatic system, a feature also present in other known anticancer agents. nih.gov

Exploration of Diverse Pharmacological Modalities for this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a wide range of pharmacological activities, demonstrating the versatility of this chemical class.

Anticancer Activity: A significant area of research has been the development of this compound derivatives as anticancer agents. nih.govnih.gov Studies have shown that certain derivatives exhibit potent antiproliferative activity against various human cancer cell lines, including lung, colon, and breast cancer. For example, indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety have demonstrated IC50 values in the low micromolar range against A549 lung cancer cells and HCT-116 colon cancer cells. nih.gov The antiproliferative effects of these compounds are often comparable to established anticancer drugs like Sunitinib. nih.gov Further research has explored the anti-angiogenic properties of carbothioamide derivatives, with some compounds showing the ability to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis. waocp.org

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound Cancer Cell Line IC50 (µM)
6d A549 (Lung) 3.59 nih.gov
6l A549 (Lung) 5.58 nih.gov
5f HCT-116 (Colon) 3.49 nih.gov

Other Pharmacological Activities: Beyond cancer, phenylpiperazine derivatives have been explored for other therapeutic applications. For example, some have been investigated as intestinal permeation enhancers, which could improve the oral bioavailability of other drugs. nih.gov Additionally, phenylpiperazine-based peptidomimetics have been discovered as potent, orally active growth hormone secretagogues. uni-rostock.de The diverse biological activities of this class of compounds underscore the potential of the this compound scaffold in drug discovery.

Advancements in Computational Methodologies for this compound Research (e.g., Energy Frameworks, AIM Analysis)

Computational chemistry plays a crucial role in understanding the properties and interactions of molecules like this compound, guiding the design of new derivatives with enhanced activity.

Energy Frameworks: This computational method is used to visualize and quantify the intermolecular interaction energies within a crystal lattice. rasayanjournal.co.innih.govmdpi.commdpi.com By calculating the electrostatic, polarization, dispersion, and exchange-repulsion energies between pairs of molecules, energy frameworks provide a detailed picture of the forces that hold the crystal together. mdpi.com The results are often represented as cylindrical tubes connecting the centroids of interacting molecules, with the radius of the cylinder proportional to the strength of the interaction. nih.gov This analysis can reveal the dominant forces in the crystal packing, such as whether electrostatic or dispersion forces are more significant. rasayanjournal.co.inmdpi.com

Quantum Theory of Atoms in Molecules (AIM) Analysis: AIM is a powerful theoretical model that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. uni-rostock.dewikipedia.orgamercrystalassn.orgresearchgate.netwiley-vch.de By identifying critical points in the electron density, where the gradient of the density is zero, AIM can characterize the nature of chemical bonds and intermolecular interactions. uni-rostock.de This method allows for the calculation of various atomic properties and provides a rigorous basis for understanding chemical bonding, going beyond simple geometric considerations. wikipedia.orgwiley-vch.de AIM analysis can be used to study hydrogen bonds and other weak interactions that are crucial for the biological activity of molecules like this compound. researchgate.net

These computational tools, along with others like molecular docking and density functional theory (DFT), provide invaluable insights into the structure-activity relationships of this compound derivatives, facilitating the rational design of new and more effective therapeutic agents.

Q & A

Q. What analytical challenges arise in detecting impurities or stereoisomers during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane:IPA mobile phase).
  • LC-MS/MS : Identify trace impurities (e.g., unreacted starting materials) with MRM transitions.
  • NMR DOSY : Differentiate diastereomers via diffusion coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.